molecular formula C13H8BrN B168847 6-Bromophenanthridine CAS No. 17613-40-0

6-Bromophenanthridine

Cat. No.: B168847
CAS No.: 17613-40-0
M. Wt: 258.11 g/mol
InChI Key: GMWZNUNCVLSUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromophenanthridine is an organic compound with the chemical formula C13H8BrN. It is a brominated derivative of phenanthridine, a heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromophenanthridine typically involves the bromination of phenanthridine. One common method is the direct bromination of phenanthridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Bromophenanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted phenanthridines depending on the nucleophile used.

    Oxidation: Phenanthridinone derivatives.

    Reduction: Phenanthridine.

Mechanism of Action

The mechanism of action of 6-Bromophenanthridine varies depending on its application. In medicinal chemistry, it interacts with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Uniqueness of 6-Bromophenanthridine: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interaction with other molecules, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

6-bromophenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWZNUNCVLSUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449768
Record name 6-bromophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17613-40-0
Record name 6-bromophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromophenanthridine
Reactant of Route 2
Reactant of Route 2
6-Bromophenanthridine
Reactant of Route 3
6-Bromophenanthridine
Reactant of Route 4
Reactant of Route 4
6-Bromophenanthridine
Reactant of Route 5
Reactant of Route 5
6-Bromophenanthridine
Reactant of Route 6
6-Bromophenanthridine
Customer
Q & A

Q1: What is the significance of 6-Bromophenanthridine in the synthesis of potential radioprotectors?

A1: this compound serves as a crucial starting material for synthesizing novel phenanthridine derivatives with potential radioprotective properties []. The bromine atom at the 6-position allows for further modifications through substitution reactions. The research highlights the synthesis of new phenanthridines substituted in the 6-position by a β-aminoethylthiol chain, achieved through substitution reactions with this compound []. These modifications are believed to be essential for the potential radioprotective activity of the resulting compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.